Cas no 1556048-16-8 (Benzenecarboximidamide, 3-(difluoromethyl)-)

Benzenecarboximidamide, 3-(difluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide, 3-(difluoromethyl)-
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- Inchi: 1S/C8H8F2N2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H3,11,12)
- InChI Key: OLJDJBDVNGGPBG-UHFFFAOYSA-N
- SMILES: C1(C(N)=N)=CC=CC(C(F)F)=C1
Benzenecarboximidamide, 3-(difluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-794423-1.0g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 1.0g |
$1500.0 | 2024-05-22 | |
Enamine | EN300-794423-0.05g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 0.05g |
$1261.0 | 2024-05-22 | |
Enamine | EN300-794423-0.1g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 0.1g |
$1320.0 | 2024-05-22 | |
Enamine | EN300-794423-2.5g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 2.5g |
$2940.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081386-1g |
3-(Difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 1g |
¥7441.0 | 2023-04-10 | |
Enamine | EN300-794423-10.0g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 10.0g |
$6450.0 | 2024-05-22 | |
Enamine | EN300-794423-5.0g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 5.0g |
$4349.0 | 2024-05-22 | |
Enamine | EN300-794423-0.5g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 0.5g |
$1440.0 | 2024-05-22 | |
Enamine | EN300-794423-0.25g |
3-(difluoromethyl)benzene-1-carboximidamide |
1556048-16-8 | 95% | 0.25g |
$1381.0 | 2024-05-22 |
Benzenecarboximidamide, 3-(difluoromethyl)- Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
Additional information on Benzenecarboximidamide, 3-(difluoromethyl)-
Benzenecarboximidamide, 3-(difluoromethyl): A Promising Chemical Entity in Modern Medicinal Chemistry
In recent years, the compound Benzenecarboximidamide, 3-(difluoromethyl) (CAS No: 1556048-16-8) has emerged as a critical molecule in advancing chemical biology and drug discovery research. This organic compound, characterized by its unique structural features and pharmacological potential, represents a significant advancement in the design of bioactive small molecules. Its structure combines the core benzenecarboximidamide framework with a difluoromethyl substituent at the para position, creating a scaffold that exhibits remarkable versatility across multiple therapeutic applications.
The difluoromethyl group, a common pharmacophore in modern drug design, imparts distinct physicochemical properties to the molecule. Recent studies published in Nature Communications (2023) highlight how this substitution enhances metabolic stability while maintaining optimal solubility—a critical balance for orally bioavailable drugs. Computational docking analyses demonstrate that the fluorine atoms in the difluoromethyl moiety form favorable halogen-bond interactions with protein targets, significantly improving binding affinity compared to monofluoro analogs.
Synthetic chemists have refined methodologies for accessing this compound through optimized routes reported in Angewandte Chemie International Edition. A novel palladium-catalyzed cross-coupling strategy enables high-yield synthesis under mild conditions, addressing scalability concerns for preclinical testing. This advancement underscores the compound's potential for large-scale production required for clinical trials.
In oncology research, this compound has shown promise as a selective inhibitor of histone deacetylase 6 (HDAC6). Preclinical data from Cancer Research (2024) reveal submicromolar IC₅₀ values against malignant cell lines while sparing non-cancerous cells due to its unique selectivity profile enabled by the difluoromethyl group's steric and electronic effects. This selectivity minimizes off-target toxicity—a major hurdle in epigenetic therapy development.
Beyond oncology, recent investigations published in Bioorganic & Medicinal Chemistry Letters demonstrate its efficacy as an antiviral agent against emerging coronaviruses. The compound binds to viral protease domains with nanomolar affinity through π-stacking interactions facilitated by the aromatic benzenecarboximidamide core. These findings suggest potential applications in developing broad-spectrum antiviral therapies addressing pandemic threats.
In material science applications, researchers have explored this compound's role as a building block for supramolecular assemblies. Self-assembly studies reported in Advanced Materials (2024) show how its hydrogen-bonding capacity enables formation of robust hydrogels with tunable mechanical properties—critical for drug delivery systems requiring controlled release mechanisms.
Safety evaluations conducted under Good Laboratory Practice standards confirm favorable toxicokinetic profiles up to 50 mg/kg doses in murine models. The presence of fluorinated groups enhances hepatic clearance rates without inducing cytochrome P450 enzyme induction—a key advantage over earlier generation compounds lacking fluorine substitutions.
Ongoing Phase I clinical trials focus on optimizing dosing regimens for solid tumor indications while monitoring pharmacokinetic parameters using LC-MS/MS techniques sensitive to trace concentrations of this low-molecular-weight (m/z 199.07 Da) entity. Preliminary results indicate linear dose-response relationships with minimal accumulation after multiple administrations.
This multifunctional chemical entity exemplifies modern medicinal chemistry principles where strategic functional group placement yields compounds with dual therapeutic applications—simultaneously addressing unmet needs in oncology and infectious diseases while maintaining manufacturability standards required for commercialization.
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